molecular formula C11H16FN B13317241 N-butyl-5-fluoro-2-methylaniline

N-butyl-5-fluoro-2-methylaniline

Cat. No.: B13317241
M. Wt: 181.25 g/mol
InChI Key: RILFQJWTRLZPLU-UHFFFAOYSA-N
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Description

N-butyl-5-fluoro-2-methylaniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the aniline ring is substituted with a butyl group at the nitrogen atom, a fluorine atom at the fifth position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate amine. For example, 5-fluoro-2-methylbromobenzene can be reacted with butylamine under basic conditions to yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are typical for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-butyl-5-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-5-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to certain targets, while the butyl and methyl groups can influence its solubility and overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-methylaniline: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    N-butyl-5-chloro-2-methylaniline: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical behavior and applications.

    N-butyl-5-fluoroaniline: Lacks the methyl group, which can influence its solubility and reactivity.

Uniqueness

N-butyl-5-fluoro-2-methylaniline is unique due to the presence of both fluorine and methyl groups on the aromatic ring, which can significantly impact its chemical properties and potential applications. The combination of these substituents can enhance its stability, reactivity, and binding affinity to specific targets, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-butyl-5-fluoro-2-methylaniline

InChI

InChI=1S/C11H16FN/c1-3-4-7-13-11-8-10(12)6-5-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

RILFQJWTRLZPLU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)F)C

Origin of Product

United States

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